Pyridine, 2-azido-5-chloro-, 1-oxide
Description
Pyridine, 2-azido-5-chloro-, 1-oxide is a heterocyclic compound featuring a pyridine backbone substituted with an azido (-N₃) group at position 2, a chlorine atom at position 5, and an N-oxide group.
Properties
CAS No. |
57097-36-6 |
|---|---|
Molecular Formula |
C5H3ClN4O |
Molecular Weight |
170.56 g/mol |
IUPAC Name |
2-azido-5-chloro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3ClN4O/c6-4-1-2-5(8-9-7)10(11)3-4/h1-3H |
InChI Key |
PYLAOYZHIVPRRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=[N+](C=C1Cl)[O-])N=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and substituent positions of pyridine derivatives:
Key Observations :
Comparison :
- Azido Substitution: The synthesis of azido-containing pyridines often requires careful handling due to the group’s thermal sensitivity. In contrast, nitro or chloro derivatives (e.g., 2-chloro-5-methyl-4-nitropyridine 1-oxide) are synthesized under robust conditions (e.g., nitration with HNO₃) .
- Cyclization Efficiency: Skraup reactions yield fused heterocycles (e.g., compound 10) with high efficiency (71–84%), while Ullmann couplings for amino derivatives show moderate yields (68–74%) .
Physical and Spectroscopic Properties
Key Differences :
- Thermal Stability : Azido-containing compounds may exhibit lower melting points due to decomposition risks, whereas fused heterocycles (e.g., compound 10) show high thermal stability (mp ~292°C) .
- Spectroscopic Signatures: Azido groups show distinct IR peaks near ~2100 cm⁻¹ (N₃ stretch), absent in chloro or amino derivatives .
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